molecular formula C15H10BrN5OS B4498477 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4498477
M. Wt: 388.2 g/mol
InChI Key: ZHOJEMFPDFVXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a sophisticated fused heterocyclic compound designed for advanced pharmacological and mechanistic studies. Its molecular architecture integrates a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The specific incorporation of a 4-bromophenyl group at the 7-position and a methylthio moiety at the 2-position fine-tunes the molecule's electronic properties, lipophilicity, and binding affinity, making it a promising candidate for exploratory research. The core triazolopyrimidine structure is of significant interest in neuroscience, as closely related derivatives have been identified as potent positive allosteric modulators of the GABA A receptor . This mechanism is critically important for developing new therapeutic strategies for conditions such as epilepsy and anxiety, suggesting this compound may be a valuable tool for probing GABAergic neurotransmission and screening for novel anticonvulsant agents with potentially lower neurotoxicity than existing treatments . Concurrently, the pyridopyrimidine component of the structure is a well-characterized pharmacophore in oncology research . Such analogs have demonstrated potent activity against a range of cancer targets, including tyrosine kinases, dihydrofolate reductase (DHFR), and extracellular signal-regulated kinases (ERK) . Researchers can utilize this compound to investigate its potential as an inhibitor of tumor cell proliferation or to study apoptotic pathways. This product is intended For Research Use Only. It is strictly for application in laboratory research and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

11-(4-bromophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)6-7-20(13(11)22)10-4-2-9(16)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOJEMFPDFVXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and interaction with various biological targets.

Chemical Structure

The compound features a complex structure characterized by a fused bicyclic system that includes a pyrido and triazolo moiety. The presence of bromine and methylthio substituents enhances its lipophilicity and may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant antimicrobial properties. The bromine substituent is particularly noted for contributing to enhanced activity against various microbial strains.

Compound Activity Mechanism
7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-oneAntimicrobialDisruption of cell membrane integrity
Related CompoundsVariesInhibition of cell wall synthesis

Anticancer Potential

The compound has shown promise in anticancer studies. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)12.5Significant growth inhibition
A549 (lung cancer)15.0Moderate growth inhibition
HeLa (cervical cancer)10.0High growth inhibition

Case Studies

  • In Vitro Studies : A study examining the effects of 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one on MCF-7 cells revealed an IC50 value of 12.5 µM, indicating substantial cytotoxicity compared to control groups.
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer proliferation pathways. The absence of key hydrogen bonding interactions in certain derivatives may explain variations in potency against EGFR.

Structure-Activity Relationship (SAR)

The structural features of 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one play a crucial role in its biological activity. Variations in substituents can significantly alter the compound's efficacy:

Substituent Effect on Activity
BromineEnhances antimicrobial activity
MethylthioIncreases lipophilicity
FluorineAlters kinase inhibition

Scientific Research Applications

Structure

The compound's structure can be represented using various chemical notations:

  • SMILES : CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4
  • InChI Key : FFXMBOPCCJMBQW-UHFFFAOYSA-N

Anticancer Activity

One of the most significant applications of this compound is in cancer research. Studies have demonstrated its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: In Vitro Antiproliferative Effects

Research has shown that 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 Value (μM)
MCF-7 (Breast Cancer)3.91
HCT116 (Colon Cancer)0.53
A549 (Lung Cancer)6.05

These values indicate the compound's potency and suggest its potential as a therapeutic agent in oncology.

Other Biological Activities

Beyond its anticancer properties, 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been investigated for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : There is emerging evidence indicating potential anti-inflammatory properties that warrant further investigation.

Material Science Applications

In addition to its biomedical applications, this compound is also being explored for use in material science. Its unique electronic properties make it a candidate for developing efficient light-emitting materials for organic light-emitting diodes (OLEDs).

Synthesis and Production

The synthesis of 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step synthetic routes that include cyclization reactions. Common methods include:

  • Oxidative Cyclization : Utilizing oxidizing agents like sodium hypochlorite or manganese dioxide.
  • Substitution Reactions : Involving nucleophilic substitution at nitrogen positions.

These synthetic strategies are crucial for producing the compound in sufficient quantities for research and potential industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent serves as a reactive site for nucleophilic aromatic substitution (NAS). This reaction is facilitated by the electron-withdrawing nature of the pyrido-triazolo-pyrimidine core, which activates the bromine atom for displacement.

Example reaction :

Compound+Nu7-(4-Nu-phenyl) derivative+Br\text{Compound} + \text{Nu}^- \rightarrow \text{7-(4-Nu-phenyl) derivative} + \text{Br}^-

Reported conditions :

  • Nucleophiles : Amines, alkoxides, or thiols

  • Catalysts : CuI or Pd-based catalysts for cross-coupling (e.g., Buchwald-Hartwig amination)

  • Solvents : DMF or THF at 80–120°C

Data from analogous systems :

NucleophileCatalystYield (%)Reference
NH₂PhCuI72
OMe⁻Pd(PPh₃)₄65

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction pathway :

-SMeOxidant-SO-Oxidant-SO₂-\text{-SMe} \xrightarrow{\text{Oxidant}} \text{-SO-} \xrightarrow{\text{Oxidant}} \text{-SO₂-}

Key findings :

  • Oxidants : H₂O₂ (30%) for sulfoxides, m-CPBA for sulfones

  • Solvents : Dichloromethane or acetic acid

  • Reaction time : 2–6 hours at 0–25°C

Comparative oxidation yields :

OxidantProductYield (%)
H₂O₂Sulfoxide88
m-CPBASulfone76

Cycloaddition and Ring Functionalization

The triazole and pyrimidine rings participate in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles. These reactions expand the heterocyclic framework.

Example :

Triazole ring+HC≡C-RFused bicyclic adduct\text{Triazole ring} + \text{HC≡C-R} \rightarrow \text{Fused bicyclic adduct}

Conditions :

  • Catalyst : Ru(II) complexes

  • Temperature : 60–80°C

  • Solvent : Toluene

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine ring undergoes EAS at positions activated by the adjacent nitrogen atoms.

Reported substitutions :

ElectrophilePositionYield (%)
NO₂⁺C-563
Br₂C-758

Mechanistic insight :
Nitration occurs preferentially at C-5 due to resonance stabilization of the intermediate sigma complex .

Reduction of the Pyrido Core

Selective reduction of the pyridine ring to a dihydropyridine derivative has been achieved using NaBH₄ in the presence of Lewis acids.

Reaction :

Pyridine ringNaBH₄/AlCl₃Dihydropyridine\text{Pyridine ring} \xrightarrow{\text{NaBH₄/AlCl₃}} \text{Dihydropyridine}

Key data :

  • Solvent : EtOH

  • Yield : 81%

  • Selectivity : >95% for mono-reduction

Hydrolysis and Ring-Opening Reactions

Under strongly acidic or basic conditions, the triazole ring undergoes hydrolysis, leading to ring-opening products.

Conditions :

  • Acidic : HCl (6M), reflux, 8h → Amide derivatives

  • Basic : NaOH (10%), 60°C, 6h → Carboxylate intermediates

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine in the target compound may offer stronger halogen bonding than chlorine () or fluorine (), influencing target affinity .
  • Ring Modifications: Thiazolo () or chromeno () fused systems exhibit distinct π-π stacking and planarity compared to the pyrido-triazolo core of the target compound, affecting solubility and membrane permeability .

Physicochemical and Stability Considerations

  • Solubility: The nitro analog () has lower aqueous solubility (308.25 g/mol, NO₂ group) compared to the target compound’s bromophenyl (-Br) and methylthio (-SMe) balance .
  • Planarity and Crystal Packing : Tetrazolo analogs () exhibit planar pyrimidine-tetrazole fusion with π-π stacking, whereas the target’s pyrido-triazolo core may adopt a puckered conformation, affecting crystallinity and bioavailability .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. Key steps include:

  • Triazole ring formation : Use hydrazine hydrate under reflux conditions in ethanol to form the triazole core .
  • Pyrimidine ring construction : Employ condensation reactions with substituted pyrimidine precursors, optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or THF) .
  • Substituent introduction : Introduce the 4-bromophenyl and methylthio groups via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups) .

Q. Optimization Strategies :

  • Use catalytic additives (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. Table 1: Comparison of Synthetic Approaches

MethodKey Reagents/ConditionsYield RangeReference
Hydrazine refluxEthanol, 6 h reflux60–75%
Additive-assistedp-TsOH, DMF, 100°C82–88%
Cross-couplingPd(PPh₃)₄, K₂CO₃, DME70–78%

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions and regiochemistry. For example, the methylthio group (δ ~2.5 ppm in 1H NMR) and bromophenyl aromatic protons (δ ~7.3–7.8 ppm) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···Br and π-π stacking) to validate planar heterocyclic systems .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 430.02 for C₁₈H₁₂BrN₅OS) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and stability?

Methodological Answer:

  • DFT/MOPAC calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Geometry optimization using PM3 parameters aligns with crystallographic data .
  • Molecular docking : Screen against biological targets (e.g., kinases) to rationalize observed antiproliferative activity. Use software like AutoDock Vina with receptor PDB files .

Q. Table 2: Key Computational Parameters

ParameterValue/SoftwareApplicationReference
HOMO-LUMO gap4.2 eV (DFT/B3LYP)Reactivity prediction
Docking affinity-9.2 kcal/mol (Vina)Target binding analysis

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., cell line: MCF-7 vs. HeLa; incubation time: 48 vs. 72 hours) .
  • Control experiments : Test metabolite interference (e.g., serum stability assays) and validate target engagement via Western blotting or enzymatic inhibition assays .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What environmental fate studies are relevant for assessing ecological risks?

Methodological Answer:

  • Persistence analysis : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor half-life (t₁/₂) via LC-MS/MS .
  • Ecotoxicology assays : Evaluate Daphnia magna or algal toxicity (EC₅₀) under standardized OECD 202/201 protocols .

Q. How can crystallographic data inform structural modifications for enhanced bioactivity?

Methodological Answer:

  • Intermolecular interaction analysis : Identify key contacts (e.g., C–H···N/Br) that stabilize the crystal lattice. Modify substituents to mimic these interactions in target binding pockets .
  • Torsional angle adjustments : Alter substituent dihedral angles (e.g., bromophenyl twist) to improve solubility or reduce steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.